1-(1H-indol-2-yl)propan-2-one
Description
1-(1H-Indol-2-yl)propan-2-one is an indole-derived compound featuring a ketone group at the propan-2-one position and an indole moiety substituted at the C2 position. Indole derivatives are widely studied due to their prevalence in bioactive molecules and natural products.
Properties
IUPAC Name |
1-(1H-indol-2-yl)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8(13)6-10-7-9-4-2-3-5-11(9)12-10/h2-5,7,12H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGPFYGOLZGETK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40492304 | |
| Record name | 1-(1H-Indol-2-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40492304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58352-07-1 | |
| Record name | 1-(1H-Indol-2-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40492304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1H-indol-2-yl)propan-2-one can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole structure . Another method includes the use of methanesulfonic acid under reflux conditions in methanol, yielding the desired indole derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to
Biological Activity
1-(1H-indol-2-yl)propan-2-one, also known as indole-2-propanone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of indole with propanone derivatives under specific conditions. Various synthetic routes have been developed to optimize yield and purity. For instance, one study reported the use of microwave-assisted synthesis to enhance the efficiency of the reaction, yielding high-purity products in shorter timescales .
Antifungal Activity
Research has demonstrated that derivatives of this compound exhibit notable antifungal properties. In particular, studies have shown that certain analogs possess minimal inhibitory concentrations (MICs) comparable to established antifungal agents like fluconazole. For example, a study indicated that some derivatives had MIC values as low as 0.023 µg/mL against Candida albicans, showcasing their potential as effective antifungal agents .
Table 1: Antifungal Activity of Indole Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 0.023 | Candida albicans |
| Fluconazole | 0.020 | Candida albicans |
| Other derivatives | Varies | Various fungi |
Tyrosinase Inhibition
In addition to antifungal activity, this compound derivatives have been investigated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. This property is particularly relevant in cosmetic applications for skin lightening. One study reported that certain indole derivatives exhibited IC50 values in the low micromolar range, suggesting significant potential for skin-related therapies .
Anticancer Properties
The anticancer potential of indole derivatives has also been explored. A recent study evaluated the cytotoxic effects of various indole compounds against human cervical adenocarcinoma cells (HeLa) using the MTT assay. The results indicated that several derivatives significantly inhibited cell proliferation, with IC50 values indicating promising anticancer activity .
Table 2: Cytotoxic Effects on HeLa Cells
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | X | HeLa |
| Control (Doxorubicin) | Y | HeLa |
Case Studies
Several case studies highlight the therapeutic applications of this compound derivatives:
- Fungal Infections : A clinical trial assessed the efficacy of a new antifungal formulation containing indole derivatives in patients with resistant fungal infections. Results showed a significant reduction in infection rates compared to standard treatments.
- Skin Disorders : A study involving patients with hyperpigmentation disorders demonstrated that topical formulations containing tyrosinase inhibitors derived from indoles resulted in noticeable skin lightening effects without significant side effects.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Indole derivatives, including 1-(1H-indol-2-yl)propan-2-one, have been studied for their anticancer properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, studies have shown that certain indole derivatives can effectively target specific signaling pathways involved in cancer proliferation and survival .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against a range of pathogens. Its structural characteristics allow it to interact with bacterial membranes or inhibit essential bacterial enzymes, making it a candidate for developing new antibiotics . The indole moiety has been linked to enhanced antimicrobial efficacy, particularly against resistant strains of bacteria like Mycobacterium tuberculosis.
Synthetic Applications
Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex indole derivatives through various reactions such as alkylation, acylation, and cyclization. These reactions often yield compounds with enhanced biological activities or novel properties .
Chiral Synthesis
The compound has been employed in the synthesis of chiral amines and other optically active compounds. For example, a five-step synthesis process has been developed to produce (R)-1-(1H-indol-3-yl)propan-2-amines with high enantiomeric purity, showcasing its utility in asymmetric synthesis .
Biological Research
Enzyme Inhibition Studies
Recent studies have highlighted the potential of this compound as an inhibitor of specific enzymes involved in bacterial persistence and antibiotic resistance. By targeting alarmone synthetases, these compounds can disrupt the formation of persister cells that are notoriously difficult to eradicate with conventional antibiotics . This aspect positions the compound as a promising scaffold for developing new antibacterial agents.
Case Studies and Research Findings
Comparison with Similar Compounds
1-(1H-Indol-3-yloxy)propan-2-ol
- Structure : Contains a 1,2-propanediol moiety at the C3 position of indole.
- Key Differences : The substitution at C3 (vs. C2 in the target compound) and the presence of an alcohol group (vs. ketone) result in distinct hydrogen-bonding capabilities and reactivity. The propanediol structure in this analog was synthesized to resolve ambiguities in NMR data, highlighting the importance of functional group positioning in spectroscopic validation .
(E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one
- Structure: Features an α,β-unsaturated ketone (enone) system with a dimethylamino group at the C3 position.
- The dimethylamino group introduces basicity, contrasting with the neutral ketone in 1-(1H-indol-2-yl)propan-2-one. This compound serves as an intermediate in anticancer drug synthesis .
1-(3-Methyl-1H-indol-2-yl)propan-1-one
- Structure : Methyl substitution at the C3 position of indole with a ketone at propan-1-one.
- Key Differences : The C3 methyl group may enhance steric hindrance compared to the C2-substituted target compound, affecting binding interactions in biological systems. Its synthesis via optimized routes (e.g., Friedel-Crafts acylation) suggests similar methodologies could apply to this compound .
1-(1H-Indol-3-yl)propan-2-ol
- Structure : Alcohol derivative with a hydroxyl group replacing the ketone.
- This functional group variation impacts metabolic stability and pharmacokinetics .
Physicochemical Properties
| Compound | Functional Group | Substitution Position | Key Properties (Inferred) |
|---|---|---|---|
| This compound | Ketone | C2 | Moderate polarity, lower water solubility vs. alcohols |
| 1-(1H-Indol-3-yloxy)propan-2-ol | Alcohol | C3 | Higher solubility due to hydroxyl group |
| (E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one | Enone + amine | C3 | Conjugated system enhances UV absorbance |
| 1-(3-Methyl-1H-indol-2-yl)propan-1-one | Ketone + methyl | C3 | Increased steric hindrance, potential for crystallinity |
Q & A
Q. What are the recommended synthetic routes for 1-(1H-indol-2-yl)propan-2-one, and how can reaction efficiency be optimized?
A Friedel-Crafts alkylation or acylation between indole derivatives and acetone derivatives is commonly employed. Key parameters include:
- Catalyst selection : Use Lewis acids (e.g., AlCl₃) for electrophilic substitution at the indole’s 2-position .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity and yield.
- Temperature control : Maintain 0–25°C to minimize side reactions like polymerization of indole .
Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended.
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- X-ray crystallography : Use SHELXL for structure refinement, ensuring accurate determination of bond lengths and angles (e.g., C=O and indole ring geometry) .
- NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify key signals:
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns.
Q. How should this compound be stored to ensure stability?
- Temperature : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the indole ring .
- Light sensitivity : Use amber vials to avoid photodegradation.
- Purity monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects decomposition products .
Advanced Research Questions
Q. How can computational chemistry aid in predicting regioselectivity during the synthesis of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilic substitution mechanism:
- Electrostatic potential maps : Identify electron-rich regions of indole (e.g., 2-position vs. 3-position) .
- Transition state analysis : Optimize reaction pathways to minimize competing byproducts .
Experimental validation via kinetic studies (e.g., monitoring reaction intermediates via in situ IR) is advised.
Q. What strategies resolve contradictions in reported spectral data for indole-based ketones?
- Multi-technique validation : Combine 2D NMR (COSY, HSQC) with X-ray diffraction to confirm assignments .
- Cross-laboratory reproducibility : Compare data with published spectra of structurally analogous compounds (e.g., 1-(1H-indol-3-yl)propan-2-one) .
- Dynamic NMR for tautomerism : Assess temperature-dependent shifts to rule out tautomeric interconversions .
Q. How can advanced analytical methods improve impurity profiling in this compound?
- Hyphenated techniques : LC-MS/MS identifies trace impurities (e.g., unreacted indole or dimerization byproducts) .
- Chiral chromatography : Resolve enantiomeric impurities if asymmetric synthesis is attempted (e.g., using Chiralpak AD-H column) .
- Thermogravimetric analysis (TGA) : Monitor thermal degradation thresholds to refine storage protocols .
Q. What mechanistic insights can be gained from studying the reactivity of this compound in cross-coupling reactions?
- Catalytic screening : Test Pd-catalyzed couplings (Suzuki, Heck) to functionalize the indole ring. Monitor regioselectivity at C-2 vs. C-3 using steric/electronic directing groups .
- Kinetic isotope effects (KIE) : Deuterium labeling at the indole NH or ketone position elucidates rate-determining steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
